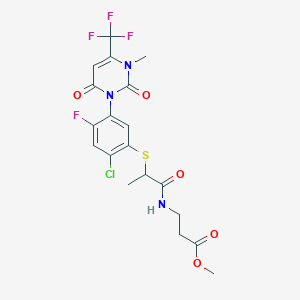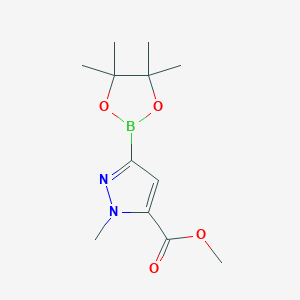
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Descripción general
Descripción
“4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid” is a compound that has been studied for its potential anticancer properties . It is part of a series of hybrids that have been synthesized and evaluated for their inhibitory activities against cancer cell lines .
Synthesis Analysis
The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its hybrids was established by NMR and MS analysis .Chemical Reactions Analysis
The compound is part of a series of hybrids that exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of these hybrids demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .Aplicaciones Científicas De Investigación
Antiproliferative Applications
One of the notable applications of 1,2,4-triazole derivatives is their antiproliferative effect against human acute myeloid leukemia (AML) cells. Compounds like 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole have shown potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .
Cancer Cell Analysis
In cancer research, derivatives of 1,2,4-triazole have been used to treat and analyze MCF-7 tumor cells. The treated cells are then stained and analyzed via flow cytometry to evaluate the effectiveness of the treatment .
Comparative Cell Viability Studies
These compounds are also used in studies comparing the viability of cells treated with them against those treated with known chemotherapy agents like doxorubicin. This helps in determining their potential as alternative cancer treatments .
Synthesis of Novel Derivatives
The synthesis of novel 1,2,4-triazole derivatives for evaluation as potential therapeutic agents is another significant application. These include various substituted forms which are then tested for their biological activity .
Antibacterial Activity
Some 1,2,4-triazole derivatives have been reported to possess antibacterial activity. For instance, certain propionitriles and their oxadiazole analogues synthesized from triazoles have shown effectiveness against bacterial strains .
Mecanismo De Acción
Target of Action
The primary targets of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process that leads to programmed cell death . This mode of action is particularly effective against rapidly proliferating cells, such as cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
Its potent inhibitory activities against specific cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of proliferation in specific cancer cell lines, leading to their death through apoptosis . Some of the compound’s derivatives have demonstrated very weak cytotoxic effects toward normal cells (RPE-1), suggesting a degree of selectivity in its action .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAODQLNJKZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)


![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)







